![molecular formula C23H23ClN4O3 B11253152 N-[6-(4-chlorophenyl)-2-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-3-oxo-2,3-dihydropyridazin-4-yl]propanamide](/img/structure/B11253152.png)
N-[6-(4-chlorophenyl)-2-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-3-oxo-2,3-dihydropyridazin-4-yl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le N-[6-(4-chlorophényl)-2-{2-[(2,4-diméthylphényl)amino]-2-oxoéthyl}-3-oxo-2,3-dihydropyridazin-4-yl]propanamide est un composé organique complexe doté d'une structure unique qui comprend un groupe chlorophényl, un groupe diméthylphényl et un groupe dihydropyridazinyl.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du N-[6-(4-chlorophényl)-2-{2-[(2,4-diméthylphényl)amino]-2-oxoéthyl}-3-oxo-2,3-dihydropyridazin-4-yl]propanamide implique généralement plusieurs étapes, notamment la formation de composés intermédiaires. Une méthode courante consiste à faire réagir le 4-chlorobenzaldéhyde avec la 2,4-diméthylaniline pour former une base de Schiff intermédiaire. Cette intermédiaire est ensuite mise à réagir avec l'acétoacétate d'éthyle en présence d'une base pour former le cycle dihydropyridazinone. Enfin, le groupe propanamide est introduit par une réaction d'amidation .
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle, avec des optimisations pour le rendement et la pureté. L'utilisation de réacteurs à écoulement continu et de plates-formes de synthèse automatisées peut améliorer l'efficacité et la capacité de production du processus.
Analyse Des Réactions Chimiques
Types de réactions
Le N-[6-(4-chlorophényl)-2-{2-[(2,4-diméthylphényl)amino]-2-oxoéthyl}-3-oxo-2,3-dihydropyridazin-4-yl]propanamide peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé en utilisant des réactifs tels que le permanganate de potassium ou le trioxyde de chrome, conduisant à la formation des acides carboxyliques ou des cétones correspondants.
Réduction : Les réactions de réduction utilisant des agents tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium peuvent convertir les groupes carbonyle en alcools.
Substitution : Le groupe chlorophényl peut subir des réactions de substitution nucléophile avec des nucléophiles tels que les amines ou les thiols, conduisant à la formation de dérivés substitués.
Réactifs et conditions courants
Oxydation : Permanganate de potassium (KMnO₄), trioxyde de chrome (CrO₃)
Réduction : Borohydrure de sodium (NaBH₄), hydrure de lithium et d'aluminium (LiAlH₄)
Substitution : Amines, thiols
Principaux produits
Les principaux produits formés à partir de ces réactions comprennent les acides carboxyliques, les alcools et les dérivés substitués, selon les conditions de réaction et les réactifs spécifiques utilisés.
Applications de la recherche scientifique
Le N-[6-(4-chlorophényl)-2-{2-[(2,4-diméthylphényl)amino]-2-oxoéthyl}-3-oxo-2,3-dihydropyridazin-4-yl]propanamide a plusieurs applications de recherche scientifique :
Chimie : Utilisé comme brique de base dans la synthèse de molécules plus complexes et comme réactif dans diverses réactions organiques.
Biologie : Étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Investigé pour ses effets thérapeutiques potentiels et comme composé chef de file dans la découverte de médicaments.
Industrie : Utilisé dans le développement de nouveaux matériaux et comme catalyseur dans certains procédés industriels.
Mécanisme d'action
Le mécanisme d'action du N-[6-(4-chlorophényl)-2-{2-[(2,4-diméthylphényl)amino]-2-oxoéthyl}-3-oxo-2,3-dihydropyridazin-4-yl]propanamide implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut se lier à des enzymes ou à des récepteurs, modulant leur activité et conduisant à divers effets biologiques. Par exemple, il peut inhiber certaines enzymes impliquées dans la prolifération cellulaire, ce qui conduit à des effets anticancéreux .
Applications De Recherche Scientifique
N-[6-(4-CHLOROPHENYL)-2-{[(2,4-DIMETHYLPHENYL)CARBAMOYL]METHYL}-3-OXO-2,3-DIHYDROPYRIDAZIN-4-YL]PROPANAMIDE has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: The compound may exhibit biological activities, making it a candidate for studying its effects on various biological systems.
Medicine: Potential therapeutic applications could be explored, including its use as a drug candidate for treating specific diseases.
Industry: The compound may find applications in the development of new materials or as a precursor for other industrial chemicals.
Mécanisme D'action
The mechanism of action of N-[6-(4-CHLOROPHENYL)-2-{[(2,4-DIMETHYLPHENYL)CARBAMOYL]METHYL}-3-OXO-2,3-DIHYDROPYRIDAZIN-4-YL]PROPANAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to particular receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context of its application.
Comparaison Avec Des Composés Similaires
Composés similaires
- N-(4-chlorophényl)-2-{(pyridin-4-ylméthyl)amino}benzamide
- ®-N-(4-chlorophényl)-2-(cis-4-(6-fluoroquinoléin-4-yl)cyclohexyl)propanamide
Unicité
Le N-[6-(4-chlorophényl)-2-{2-[(2,4-diméthylphényl)amino]-2-oxoéthyl}-3-oxo-2,3-dihydropyridazin-4-yl]propanamide est unique en raison de sa combinaison spécifique de groupes fonctionnels et de son potentiel pour des réactions chimiques et des activités biologiques diverses. Sa structure permet diverses modifications, ce qui en fait un composé polyvalent en recherche et dans les applications industrielles .
Propriétés
Formule moléculaire |
C23H23ClN4O3 |
|---|---|
Poids moléculaire |
438.9 g/mol |
Nom IUPAC |
N-[6-(4-chlorophenyl)-2-[2-(2,4-dimethylanilino)-2-oxoethyl]-3-oxopyridazin-4-yl]propanamide |
InChI |
InChI=1S/C23H23ClN4O3/c1-4-21(29)26-20-12-19(16-6-8-17(24)9-7-16)27-28(23(20)31)13-22(30)25-18-10-5-14(2)11-15(18)3/h5-12H,4,13H2,1-3H3,(H,25,30)(H,26,29) |
Clé InChI |
NTXWSACKHAFYKK-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)NC1=CC(=NN(C1=O)CC(=O)NC2=C(C=C(C=C2)C)C)C3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(8-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B11253070.png)
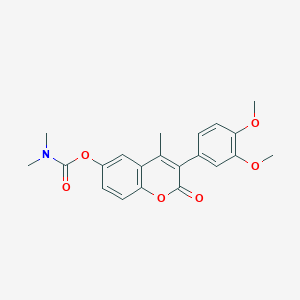
![6-[(4-methoxybenzyl)oxy]-4-methyl-3-phenyl-2H-chromen-2-one](/img/structure/B11253080.png)
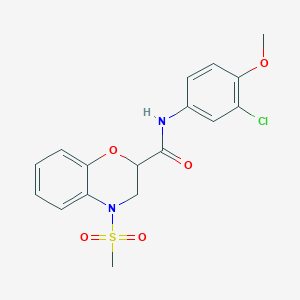
![N-(3,5-difluorophenyl)-3-[3-({[5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B11253095.png)
![2-({3-Tert-butyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-C][1,2,4]triazin-7-YL}sulfanyl)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B11253096.png)
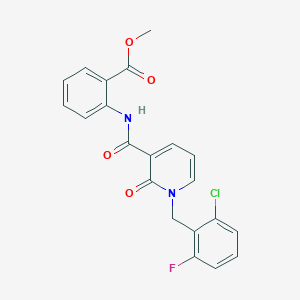
![3-(3,4-dimethoxyphenyl)-7-hydroxy-8-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-4-methyl-2H-chromen-2-one](/img/structure/B11253109.png)
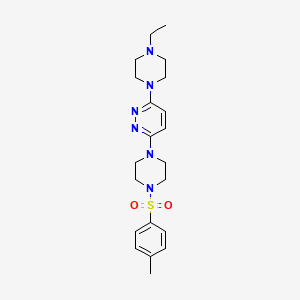
![2-methyl-N-{1-[1-(3-methylphenyl)-1H-tetrazol-5-yl]cyclopentyl}aniline](/img/structure/B11253113.png)
![N-[4-({4-[6-(Pyrrolidin-1-YL)pyridazin-3-YL]piperazin-1-YL}sulfonyl)phenyl]acetamide](/img/structure/B11253115.png)
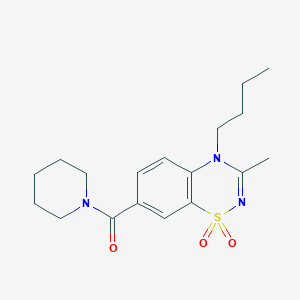

![6-chloro-4-[(4-methylphenyl)sulfonyl]-N-(2-phenylethyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11253136.png)
